((plusmn))-Zanubrutinib
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Overview
Description
((plusmn))-Zanubrutinib is a potent, irreversible inhibitor of Bruton tyrosine kinase. It is primarily used in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, marginal zone lymphoma, and Waldenström macroglobulinemia . This compound has shown significant efficacy in clinical trials and has been approved for use in multiple countries .
Preparation Methods
The synthesis of ((plusmn))-Zanubrutinib involves several key steps. The starting material is typically a cyano-substituted compound, which undergoes hydrolysis to form the corresponding carboxylic acid . This intermediate is then subjected to chiral resolution to obtain the desired enantiomer . The final step involves the formation of a covalent bond with the active site of Bruton tyrosine kinase, resulting in the active compound . Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
((plusmn))-Zanubrutinib undergoes several types of chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
((plusmn))-Zanubrutinib has a wide range of scientific research applications:
Mechanism of Action
((plusmn))-Zanubrutinib exerts its effects by binding to the active site of Bruton tyrosine kinase, forming an irreversible covalent bond . This inhibits the kinase’s activity, preventing it from phosphorylating downstream targets involved in B-cell signaling . As a result, the proliferation and survival of malignant B cells are reduced, leading to tumor regression .
Comparison with Similar Compounds
((plusmn))-Zanubrutinib is often compared to other Bruton tyrosine kinase inhibitors, such as ibrutinib and acalabrutinib . While all three compounds target the same kinase, this compound has several unique features:
Higher specificity: It has a higher affinity for Bruton tyrosine kinase, resulting in fewer off-target effects.
Better bioavailability: It is more readily absorbed and distributed in the body, leading to improved efficacy.
Reduced toxicity: Clinical trials have shown that this compound has a better safety profile, with fewer adverse events compared to ibrutinib.
Similar compounds include:
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAOAWBMHREKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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